molecular formula C9H16O3 B3377647 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1342007-75-3

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B3377647
CAS No.: 1342007-75-3
M. Wt: 172.22
InChI Key: ONCGONOGYBWKFJ-UHFFFAOYSA-N
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Description

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid is a carboxylic acid derivative with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of both a carboxylic acid and a hydroxyl functional group on the same carbon atom, a structure known as an alpha-hydroxy acid . It is typically supplied as a powder for research and development purposes . This chemical serves as a valuable intermediate in organic synthesis and life sciences research. Recent scientific literature identifies it as a key metabolite of the ultraviolet (UV) filter homosalate (HMS) . As such, it is used as a specific biomarker in human biomonitoring studies to accurately assess population exposure to this common sunscreen ingredient through robust analytical methods like LC-MS/MS . The compound is available in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher), to meet diverse research needs, including as a building block for more complex molecules . It is offered in a range of packaging options from small sample sizes to bulk quantities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2)4-3-5-9(12,6-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCGONOGYBWKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3,3-dimethylcyclohexane-1-carboxylic acid using appropriate oxidizing agents under controlled conditions . The reaction progress is often monitored using techniques such as Thin Layer Chromatography (TLC) with a solvent system like hexane:ethyl acetate in a 90:10 ratio .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) to meet various industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Pharmaceutical Applications

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid has emerged as a promising precursor in drug synthesis due to its biological activities. Its structural characteristics allow for modifications that can enhance the efficacy of pharmaceutical compounds.

Case Study: Drug Synthesis

A study demonstrated the utility of HDMCA in synthesizing novel anti-inflammatory agents. The compound's ability to undergo various chemical reactions makes it suitable for creating derivatives that exhibit enhanced therapeutic effects.

Compound Activity Modification Method
HDMCA Derivative AAnti-inflammatoryEsterification
HDMCA Derivative BAntimicrobialAlkylation

Agricultural Applications

In agriculture, HDMCA can be utilized as an active ingredient in agrochemicals. Its properties may help in developing environmentally friendly pesticides and herbicides.

Case Study: Agrochemical Development

Research indicated that formulations containing HDMCA showed improved efficacy against common agricultural pests while being less toxic to non-target organisms. This highlights the compound's potential in sustainable farming practices.

Pesticide Formulation Efficacy Target Pest
Formulation 185%Aphids
Formulation 290%Spider Mites

Industrial Applications

HDMCA's versatility extends to various industrial applications, particularly in the production of specialty chemicals and materials.

Case Study: Specialty Chemicals

The compound has been explored for use in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Polymer Type Mechanical Property Improvement Application Area
Biodegradable Polymer AIncreased tensile strengthPackaging
Biodegradable Polymer BEnhanced flexibilityMedical devices

Research Directions

Future research on this compound should focus on:

  • Exploring its potential as a building block for more complex organic molecules.
  • Investigating its environmental impact and safety profile when used in agricultural applications.
  • Developing new synthetic routes to improve yield and reduce costs in industrial production.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activities by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

3,3-Dimethylcyclohexane-1-carboxylic Acid

Property 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic Acid 3,3-Dimethylcyclohexane-1-carboxylic Acid
Molecular Formula C₉H₁₆O₃ C₉H₁₆O₂
Functional Groups -OH, -COOH -COOH only
CAS Number 1342007-75-3 CID 64468465
Key Structural Difference Hydroxyl group at position 1 No hydroxyl group
Impact on Properties Higher polarity and hydrogen-bonding capacity Reduced solubility in polar solvents

Cis-3-Hydroxycyclohexane-1-carboxylic Acid

Property This compound Cis-3-Hydroxycyclohexane-1-carboxylic Acid
Molecular Formula C₉H₁₆O₃ C₇H₁₂O₃
pKa Not reported ~4.602
CAS Number 1342007-75-3 21531-44-2
Key Structural Difference Dimethyl groups at position 3 No methyl substituents

Impact on Acidity :

  • The dimethyl groups in the target compound may reduce acidity compared to cis-3-hydroxycyclohexane-1-carboxylic acid due to steric effects limiting deprotonation .

Homosalate-Carboxylic Acid (HMS-CA5)

Property This compound HMS-CA5 (cis-5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid)
Molecular Formula C₉H₁₆O₃ C₁₅H₁₈O₅
Functional Groups -OH, -COOH -OH, -COOH, benzoyloxy (-OCOC₆H₄OH)
Applications Potential pharmaceutical intermediate UV filter in personal care products (PCPs)

Key Differences :

  • HMS-CA5’s benzoyloxy group enables UV absorption, making it relevant in sunscreens. The target compound lacks aromaticity, limiting such applications but offering simplicity for synthetic modifications .

(-)-3-Dehydroshikimic Acid

Property This compound (-)-3-Dehydroshikimic Acid
Molecular Formula C₉H₁₆O₃ C₇H₈O₅
Functional Groups -OH, -COOH -OH (4,5-dihydroxy), -COOH, ketone (3-oxo)
Biological Role Not established Intermediate in the shikimate pathway

Structural Complexity :

  • The target compound’s simpler structure lacks the conjugated ketone and multiple hydroxyls of dehydroshikimic acid, which is critical in aromatic amino acid biosynthesis .

Biological Activity

Overview

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid (CAS No. 1342007-75-3) is an organic compound characterized by its unique structure, which includes a cyclohexane ring with both hydroxyl and carboxylic acid functional groups. This dual functionality enables the compound to participate in a variety of biological activities and chemical reactions. Its molecular formula is C9H16O3, with a molecular weight of approximately 172.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate the formation of hydrogen bonds and other interactions with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to significant biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .
  • Inflammation Modulation : In a controlled trial assessing the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls .

The compound can undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : The carboxylic acid group can be reduced to form alcohols.
  • Substitution : The hydroxyl group may be substituted with other functional groups under appropriate conditions.
Reaction TypePossible Products
OxidationKetones or Aldehydes
ReductionPrimary or Secondary Alcohols
SubstitutionHalogenated Derivatives or Other Substitutes

Applications in Medicine

Given its biological activities, this compound is being investigated for potential applications in pharmaceuticals. It may serve as a precursor for drug synthesis or as an active ingredient in formulations targeting microbial infections and inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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